molecular formula C7H6N2S B1455585 7-Methylthieno[3,2-d]pyrimidine CAS No. 871013-26-2

7-Methylthieno[3,2-d]pyrimidine

Cat. No. B1455585
Key on ui cas rn: 871013-26-2
M. Wt: 150.2 g/mol
InChI Key: HCDWIFDKDPYXLO-UHFFFAOYSA-N
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Patent
US09156852B2

Procedure details

4-chloro-7-methyl-thieno[3,2-d]pyrimidine (6.5 g, 35.2 mmol) was dissolved in methanol (200 mL), added with Pd(OH)2 (1.3 g) and triethylamine (4.9 mL, 35.2 mmoL), and stirred for 5 hours under hydrogen pressure conditions. The reaction mixture was filtered through a Celite pad under reduced pressure, and concentrated. The concentrated compound was purified using silica gel chromatography (ethyl acetate:hexane=1:1 (v/v=1/1)) to obtain the title compound (4.5 g, 85%).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
catalyst
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]2[S:10][CH:9]=[C:8]([CH3:11])[C:4]=2[N:5]=[CH:6][N:7]=1.C(N(CC)CC)C>CO.[OH-].[OH-].[Pd+2]>[CH3:11][C:8]1[C:4]2[N:5]=[CH:6][N:7]=[CH:2][C:3]=2[S:10][CH:9]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
ClC=1C2=C(N=CN1)C(=CS2)C
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.3 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 hours under hydrogen pressure conditions
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a Celite pad under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrated compound was purified

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1=CSC2=C1N=CN=C2
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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